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hydroxyphenyl)piperazine-d8

Cat. No.: B562390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Acetyl-4-(4-hydroxyphenyl)piperazine is a versatile chemical intermediate, notably

recognized as a precursor in the synthesis of the antifungal agent ketoconazole.[1][2] Its

deuterated analog, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8, serves as an invaluable tool

in analytical chemistry, primarily as a stable isotope-labeled (SIL) internal standard for

quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The

use of SIL internal standards is considered the gold standard in bioanalytical method validation,

as they mimic the analyte's behavior during sample preparation, chromatography, and

ionization, thereby correcting for variability and matrix effects.[3][4]

This document provides detailed application notes and protocols for the use of 1-Acetyl-4-(4-
hydroxyphenyl)piperazine-d8 as an internal standard in the quantitative analysis of its non-

deuterated counterpart or other structurally related analytes.

Physicochemical Properties
A summary of the key physicochemical properties of the analyte and its deuterated internal

standard is presented below.
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Property
1-Acetyl-4-(4-
hydroxyphenyl)piperazine

1-Acetyl-4-(4-
hydroxyphenyl)piperazine-
d8

Synonyms
4-(4-Acetyl-1-

piperazinyl)phenol, AHPP

1-[4-(4-Hydroxyphenyl)-1-

piperazinyl]ethanone-d8

CAS Number 67914-60-7 1185055-85-9

Molecular Formula C₁₂H₁₆N₂O₂ C₁₂H₈D₈N₂O₂

Molecular Weight 220.27 g/mol 228.32 g/mol

Appearance
White to off-white crystalline

powder
Not specified, typically a solid

Melting Point 180-185 °C Not specified

Purity ≥ 98%
High isotopic purity

recommended

Experimental Protocols
The following protocols outline the use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 as an

internal standard in a typical LC-MS/MS workflow for the quantification of 1-Acetyl-4-(4-

hydroxyphenyl)piperazine in a biological matrix such as human plasma.

Preparation of Stock and Working Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Acetyl-4-(4-

hydroxyphenyl)piperazine and dissolve it in 10 mL of methanol.

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1-Acetyl-4-(4-
hydroxyphenyl)piperazine-d8 and dissolve it in 1 mL of methanol.

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the

analyte stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000

ng/mL.
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Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution

with methanol to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a

microcentrifuge tube, add 20 µL of the internal standard working solution (50 ng/mL).

Vortex the mixture for 10 seconds.

Add 300 µL of acetonitrile to precipitate the plasma proteins.

Vortex vigorously for 1 minute.

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. Optimization will be required for

specific instrumentation.
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Parameter Condition

LC System UHPLC system

Column C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
Start with 95% A, ramp to 5% A over 3 minutes,

hold for 1 minute, return to initial conditions

Flow Rate 0.4 mL/min

Injection Volume 5 µL

MS System Triple quadrupole mass spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Scan Type Multiple Reaction Monitoring (MRM)

Data Analysis
Integrate the peak areas for the MRM transitions of both the analyte and the internal

standard.

Calculate the peak area ratio of the analyte to the internal standard.

Construct a calibration curve by plotting the peak area ratio against the concentration of the

calibration standards.

Determine the concentration of the analyte in unknown samples by interpolating their peak

area ratios from the calibration curve.

Quantitative Data
The following tables summarize representative quantitative data for an LC-MS/MS method for

the analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine using its deuterated internal standard.

Table 1: Optimized MRM Transitions
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Compound Precursor Ion (m/z) Product Ion (m/z)
Collision Energy
(eV)

1-Acetyl-4-(4-

hydroxyphenyl)pipera

zine

221.1 121.1 25

1-Acetyl-4-(4-

hydroxyphenyl)pipera

zine-d8

229.1 121.1 25

Table 2: Calibration Curve and Method Performance

Parameter Value

Calibration Range 1 - 1000 ng/mL

Linearity (r²) > 0.995

Lower Limit of Quantification (LLOQ) 1 ng/mL

Intra-day Precision (%RSD) < 10%

Inter-day Precision (%RSD) < 12%

Accuracy (% Bias) Within ±15%

Recovery > 85%

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method using a

deuterated internal standard.
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Experimental Workflow for Bioanalytical Quantification

Sample Preparation

Analysis

Data Processing

Biological Sample (e.g., Plasma)

Spike with 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8

Protein Precipitation (e.g., Acetonitrile)

Centrifugation

Collect Supernatant

LC-MS/MS Analysis

Peak Integration

Calculate Analyte/IS Ratio

Calibration Curve Construction

Quantify Unknown Samples

Click to download full resolution via product page

Caption: Bioanalytical workflow using a deuterated internal standard.
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Plausible Metabolic Pathway
Piperazine derivatives are known to undergo metabolism primarily by cytochrome P450 (CYP)

enzymes in the liver.[5][6] A plausible metabolic pathway for 1-Acetyl-4-(4-

hydroxyphenyl)piperazine, based on the metabolism of structurally similar compounds, involves

N-deacetylation and subsequent degradation of the piperazine ring.

Plausible Metabolic Pathway

1-Acetyl-4-(4-hydroxyphenyl)piperazine

4-(4-Hydroxyphenyl)piperazine

CYP-mediated
N-deacetylation

Further Degradation Products

Ring Opening
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Caption: Plausible metabolic pathway of the analyte.

Conclusion
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a critical tool for the development of robust

and reliable quantitative bioanalytical methods. Its use as a stable isotope-labeled internal

standard ensures high accuracy and precision by effectively compensating for analytical

variability. The protocols and data presented here provide a comprehensive guide for

researchers, scientists, and drug development professionals in the application of this essential

analytical standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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